molecular formula C18H15ClN2O3 B11058389 N-[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

N-[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B11058389
M. Wt: 342.8 g/mol
InChI Key: CQFLDAFIKVAUAB-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution process.

    Acetylation: The final step involves the acetylation of the oxazole ring to form the acetamide derivative. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Strong bases such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

N-[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)acetamide: Shares the chlorophenyl group but lacks the oxazole ring and methoxyphenyl group.

    N-(4-methoxyphenyl)acetamide: Contains the methoxyphenyl group but lacks the chlorophenyl group and oxazole ring.

    N-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

InChI

InChI=1S/C18H15ClN2O3/c1-11(22)20-18-16(12-3-7-14(19)8-4-12)17(24-21-18)13-5-9-15(23-2)10-6-13/h3-10H,1-2H3,(H,20,21,22)

InChI Key

CQFLDAFIKVAUAB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NOC(=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC

Origin of Product

United States

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